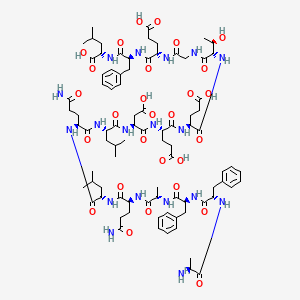

Nrf2 (69-84)

描述

BenchChem offers high-quality Nrf2 (69-84) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nrf2 (69-84) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C86H124N18O28 |

|---|---|

分子量 |

1858.0 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C86H124N18O28/c1-43(2)35-57(98-76(121)53(25-30-64(88)106)93-73(118)47(8)91-79(124)59(38-49-19-13-10-14-20-49)101-82(127)60(97-72(117)46(7)87)39-50-21-15-11-16-22-50)80(125)95-54(26-31-65(89)107)77(122)99-58(36-44(3)4)81(126)102-62(41-70(115)116)84(129)96-55(28-33-68(111)112)75(120)94-56(29-34-69(113)114)78(123)104-71(48(9)105)85(130)90-42-66(108)92-52(27-32-67(109)110)74(119)100-61(40-51-23-17-12-18-24-51)83(128)103-63(86(131)132)37-45(5)6/h10-24,43-48,52-63,71,105H,25-42,87H2,1-9H3,(H2,88,106)(H2,89,107)(H,90,130)(H,91,124)(H,92,108)(H,93,118)(H,94,120)(H,95,125)(H,96,129)(H,97,117)(H,98,121)(H,99,122)(H,100,119)(H,101,127)(H,102,126)(H,103,128)(H,104,123)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1 |

InChI 键 |

LUWNQRCIIOOCLS-ITDBXDHNSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)N)O |

规范 SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Nrf2 (69-84) Peptide: Discovery, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nrf2 (69-84) peptide, a critical tool in the study of the Keap1-Nrf2 signaling pathway, a master regulator of cellular defense against oxidative and electrophilic stress. This document details its discovery, methods for its chemical synthesis and purification, and protocols for evaluating its biological activity.

Discovery and Significance

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is targeted for ubiquitination and proteasomal degradation by the Kelch-like ECH-associated protein 1 (Keap1). The interaction between Nrf2 and Keap1 occurs through two binding sites in the Neh2 domain of Nrf2, a high-affinity "ETGE" motif and a low-affinity "DLG" motif.

The discovery that a 16-amino acid peptide derived from the Neh2 domain of human Nrf2, spanning residues 69-84 (Sequence: AFFAQLQLDEETGEFL), could effectively compete with full-length Nrf2 for binding to the Kelch domain of Keap1 was a significant breakthrough.[1][2][3][4][5] This peptide, containing the crucial ETGE motif, has become an invaluable research tool for studying the Keap1-Nrf2 protein-protein interaction (PPI) and for the development of novel therapeutics that aim to activate the Nrf2 pathway. Shorter peptide sequences have also been investigated to determine the minimal binding motif required for Keap1 interaction.

Quantitative Data Summary

The binding affinity of the Nrf2 (69-84) peptide and its derivatives to the Keap1 Kelch domain has been quantified using various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Keap1 Binding Affinity of Nrf2-Derived Peptides

| Peptide Sequence | Length | Modification | Assay Method | Binding Affinity (KD or IC50) | Reference(s) |

| AFFAQLQLDEETGEFL | 16-mer | None | SPR | KD: 23.9 nM | |

| AFFAQLQLDEETGEFL | 16-mer | None | FP | IC50: 101 nM | |

| FAQLQLDEETGEFL | 14-mer | N-terminal FITC | FP | Kd: 61.9 nM | |

| LQLDEETGEFLPIQ | 14-mer | None | ITC | KD: ~20 nM | |

| LDEETGEFL | 9-mer | None | SPR | KD: 352 nM | |

| LDEETGEFL | 9-mer | None | FP | IC50: 3.48 µM | |

| LDEETGEFL | 9-mer | N-terminal Acetylation | SPR | KD: ~23.5 nM | |

| LDEETGEFL-NH2 | 9-mer | N-terminal FITC, C-terminal Amidation | FP | Kd: 25.6 nM | |

| DEETGEFL | 8-mer | None | FP | IC50: 21.7 µM | |

| EETGEFL | 7-mer | None | FP | No binding |

SPR: Surface Plasmon Resonance, FP: Fluorescence Polarization, ITC: Isothermal Titration Calorimetry, KD: Dissociation Constant, IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of the Nrf2 (69-84) peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The Nrf2 (69-84) peptide is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Rink Amide or Wang resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether to remove scavengers.

-

Drying: Dry the crude peptide pellet under vacuum.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified by RP-HPLC.

Materials:

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min for an analytical column.

-

Monitor the elution profile at 210-220 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Biological Activity Assays

This assay measures the ability of the Nrf2 (69-84) peptide to compete with a fluorescently labeled Nrf2 peptide for binding to the Keap1 Kelch domain.

Materials:

-

Purified Keap1 Kelch domain protein

-

Fluorescently labeled Nrf2 peptide probe (e.g., FITC-labeled 9-mer Nrf2 peptide)

-

Nrf2 (69-84) peptide (unlabeled competitor)

-

Assay buffer (e.g., 10 mM HEPES, pH 7.4)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation: Prepare solutions of the Keap1 Kelch domain, fluorescent probe, and a serial dilution of the Nrf2 (69-84) peptide in the assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the fluorescent probe, the Keap1 Kelch domain, and varying concentrations of the Nrf2 (69-84) peptide. Include controls for no protein (minimum polarization) and no competitor (maximum polarization).

-

Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the competitor concentration.

This assay measures the ability of the Nrf2 (69-84) peptide to activate the Nrf2 pathway in cells, leading to the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE)

-

Cell culture medium and supplements

-

Nrf2 (69-84) peptide

-

Luciferase assay reagent

-

96-well white plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well white plate and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the Nrf2 (69-84) peptide for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Lyse the cells using a luciferase lysis buffer.

-

Luminometry: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Express the results as fold induction of luciferase activity relative to the vehicle-treated control cells.

Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

Caption: Nrf2-Keap1 Signaling Pathway and the action of Nrf2 (69-84) peptide.

Caption: Experimental workflow for the synthesis and purification of Nrf2 (69-84) peptide.

Caption: Workflow for evaluating the biological activity of Nrf2 (69-84) peptide.

References

An In-depth Technical Guide to the Nrf2 (69-84) Amino Acid Sequence and its Structure for Researchers and Drug Development Professionals

Introduction

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activity is tightly controlled by the Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation under basal conditions. The interaction between Nrf2 and Keap1 is a critical node in cellular defense mechanisms and represents a key therapeutic target for a multitude of diseases characterized by oxidative stress, including cancer, neurodegenerative disorders, and inflammatory conditions. A pivotal region in this interaction is the 16-amino acid sequence spanning residues 69-84 of Nrf2. This segment contains the high-affinity ETGE motif, which is essential for the binding to the Kelch domain of Keap1.[1] This technical guide provides a comprehensive overview of the Nrf2 (69-84) amino acid sequence, its structure, and the experimental methodologies used to characterize its interaction with Keap1.

Nrf2 (69-84) Amino Acid Sequence and Structure

The amino acid sequence of the human Nrf2 peptide fragment (residues 69-84) is AFFAQLQLDEETGEFL .[1] This 16-mer peptide is a key component of the Nrf2-ECH homology 2 (Neh2) domain, which is responsible for the interaction with Keap1.[2] The primary sequence contains the highly conserved 'ETGE' motif (residues 79-82), which serves as the high-affinity binding site for the Kelch domain of Keap1.[3]

Nuclear magnetic resonance (NMR) spectroscopy has revealed that the broader Neh2 domain of Nrf2 is intrinsically disordered in its unbound state.[1] However, upon binding to the Kelch domain of Keap1, the 69-84 region adopts a specific and stable conformation. X-ray crystallography studies of the complex have shown that the Nrf2 (69-84) peptide binds in a shallow pocket on the surface of the Kelch domain's β-propeller structure. The peptide forms a β-hairpin structure, comprising two short antiparallel β-strands connected by two overlapping type I β-turns. This conformation is stabilized by intramolecular hydrogen bonds, with crucial roles played by the side chains of Aspartic acid at position 77 (D77) and Threonine at position 80 (T80).

Quantitative Data on Nrf2 (69-84) and Related Peptides Binding to Keap1

The binding affinity of the Nrf2 (69-84) peptide and its derivatives to the Keap1 Kelch domain has been quantified by various biophysical techniques. The following table summarizes key quantitative data from the literature, providing a comparative view of the binding characteristics of different Nrf2-derived peptides.

| Peptide Sequence (Residues) | Technique | Binding Constant (K D ) | IC 50 | Reference(s) |

| AFFAQLQLDEETGEFL (69-84; 16-mer) | SPR | 23.9 nM (in solution) | ||

| AFFAQLQLDEETGEFL (69-84; 16-mer) | SPR | 252 nM (surface) | ||

| QLQLDEETGEFL (74-84; 11-mer) | SPR | 52 nM | ||

| QLQLDEETGEFL (74-84; 11-mer) | TR-FRET | 5.3 nM | ||

| LDEETGEFL (76-84; 9-mer) | SPR | 352 nM | ||

| Ac-LDEETGEFL (76-84; 9-mer) | SPR | ~23.5 nM | ||

| DEETGEF (77-83; 7-mer) | FP | 96 nM | ||

| LDEETGEFL (76-84; 9-mer) | FP | 54 nM | ||

| LQLDEETGEF (74-83; 10-mer) | FP | 51 nM | ||

| Ac-DPETGEL-NH2 (Ac-77-83-NH2) | FP | 22 nM |

SPR: Surface Plasmon Resonance; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FP: Fluorescence Polarization. Ac: Acetylation.

Experimental Protocols

The characterization of the Nrf2 (69-84)-Keap1 interaction relies on a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Methodology:

-

Sample Preparation:

-

The Keap1 Kelch domain is expressed and purified. The Nrf2 (69-84) peptide is chemically synthesized and purified.

-

Both protein and peptide are extensively dialyzed against the same buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM TCEP) to minimize heat of dilution effects.

-

The concentrations of the protein and peptide are accurately determined.

-

-

ITC Experiment:

-

The purified Keap1 Kelch domain (e.g., 10 µM) is loaded into the sample cell of the calorimeter.

-

The Nrf2 peptide (e.g., 100-300 µM) is loaded into the injection syringe.

-

The experiment is performed at a constant temperature (e.g., 10-25 °C).

-

A series of small injections (e.g., 5-10 µL) of the peptide solution are titrated into the protein solution.

-

A control experiment is performed by injecting the peptide into the buffer alone to account for the heat of dilution.

-

-

Data Analysis:

-

The heat change per injection is measured and plotted against the molar ratio of peptide to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters. The Keap1-ETGE interaction is typically enthalpy-driven.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association rate constant, k a ; dissociation rate constant, k d ) and affinity (K D ) of biomolecular interactions in real-time.

Methodology:

-

Sensor Chip Preparation:

-

A sensor chip (e.g., CM5) is activated for ligand immobilization. Amine coupling is a common method where the protein is covalently attached to the carboxymethylated dextran surface.

-

The purified Keap1 Kelch domain is immobilized on the sensor chip surface. A reference flow cell is prepared for background subtraction.

-

-

Binding Analysis:

-

A continuous flow of running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is passed over the sensor chip to establish a stable baseline.

-

The Nrf2 (69-84) peptide (analyte) is injected at various concentrations over the chip surface.

-

The association of the peptide to the immobilized protein is monitored as an increase in the response units (RU).

-

After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the k a , k d , and K D (k d /k a ).

-

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structural information of the Nrf2 (69-84) peptide in complex with the Keap1 Kelch domain.

Methodology:

-

Protein-Peptide Complex Preparation:

-

The purified Keap1 Kelch domain and the Nrf2 (69-84) peptide are mixed in a slight molar excess of the peptide to ensure saturation of the binding sites.

-

The complex is purified to remove any unbound peptide or protein.

-

-

Crystallization:

-

The purified complex is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

-

Crystallization screening is performed using various crystallization conditions (e.g., different precipitants, pH, and temperature) through methods like sitting-drop or hanging-drop vapor diffusion.

-

-

Data Collection and Structure Determination:

-

Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement, using a known structure of the Kelch domain as a search model. The electron density for the bound peptide is then manually built and refined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on the binding interface and conformational changes.

Methodology:

-

Sample Preparation:

-

Uniformly ¹⁵N-labeled Keap1 Kelch domain is expressed and purified.

-

The unlabeled Nrf2 (69-84) peptide is synthesized and purified.

-

-

NMR Titration:

-

A series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled Keap1 Kelch domain are recorded in the absence and presence of increasing concentrations of the Nrf2 peptide.

-

-

Data Analysis:

-

Changes in the chemical shifts and/or line broadening of specific amide peaks in the HSQC spectra upon addition of the peptide are monitored.

-

The residues in the Keap1 Kelch domain that experience significant chemical shift perturbations are mapped onto the protein structure to identify the binding site for the Nrf2 peptide.

-

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a central regulator of cellular redox homeostasis. The interaction involving the Nrf2 (69-84) region is a critical control point in this pathway.

Caption: Keap1-Nrf2 signaling pathway highlighting the role of the ETGE motif.

Experimental Workflow for Characterizing Nrf2-Keap1 Interaction

The following diagram illustrates a typical experimental workflow for the discovery and characterization of molecules that modulate the Nrf2-Keap1 interaction, targeting the 69-84 binding region.

Caption: A typical experimental workflow for studying Nrf2-Keap1 interaction.

Conclusion

The Nrf2 (69-84) amino acid sequence represents a critical interface for the regulation of the cellular antioxidant response. Its defined structure upon binding to Keap1 and the wealth of quantitative data on this interaction make it an attractive target for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate this important protein-protein interaction and to design and evaluate new modulators of the Keap1-Nrf2 pathway. A thorough understanding of the biophysical and structural characteristics of the Nrf2 (69-84) region is paramount for the successful development of next-generation therapies for diseases rooted in oxidative stress.

References

An In-depth Technical Guide to the Binding Affinity of Nrf2 (69-84) with the Keap1 Kelch Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical protein-protein interaction between the Nuclear factor erythroid 2-related factor 2 (Nrf2) peptide, specifically the 69-84 amino acid sequence, and the Kelch domain of the Kelch-like ECH-associated protein 1 (Keap1). Understanding the binding affinity and the molecular determinants of this interaction is paramount for the development of therapeutics targeting the Nrf2-Keap1 pathway, a master regulator of cellular defense against oxidative and electrophilic stress.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, binds to Nrf2 in the cytoplasm.[1][2] This interaction facilitates the polyubiquitination and subsequent proteasomal degradation of Nrf2, thereby maintaining low intracellular levels of the transcription factor.[3][4] The Nrf2 protein contains several domains, with the Neh2 domain being responsible for the interaction with Keap1.[5] Within the Neh2 domain, two key motifs, the high-affinity ETGE motif (residues 79-82) and the lower-affinity DLG motif, mediate the binding to the Kelch domain of Keap1. The 69-84 peptide fragment of Nrf2 encompasses the crucial high-affinity ETGE motif.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, leading to the disruption of the Keap1-Nrf2 interaction. As a result, Nrf2 is no longer targeted for degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those encoding antioxidant and detoxification enzymes.

Quantitative Binding Affinity of Nrf2 Peptides to Keap1 Kelch Domain

The binding affinity of Nrf2 peptides to the Keap1 Kelch domain has been quantified using various biophysical techniques. The dissociation constant (Kd) is a common metric used to express binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes key quantitative data for the interaction between different Nrf2-derived peptides and the Keap1 Kelch domain.

| Nrf2 Peptide Sequence/Fragment | Assay Method | Dissociation Constant (Kd) | Reference(s) |

| 16-mer (AFFAQLQLDEETGEFL; residues 69-84) | Isothermal Titration Calorimetry (ITC) | 20 nM | |

| 16-mer (residues 69-84) | Surface Plasmon Resonance (SPR) | 23.9 nM (in solution) | |

| 9-mer (LDEETGFEL) | Surface Plasmon Resonance (SPR) | 352 nM (in solution) | |

| Acetylated 9-mer | Surface Plasmon Resonance (SPR) | ~23.5 nM | |

| Full-length Nrf2 (Neh2 domain) | Nuclear Magnetic Resonance (NMR) | ~5 nM | |

| 10-mer (LDEETGEFLP; residues 76-85) | Competitive Displacement Assay | Less effective than 16-mer |

Experimental Protocols for Key Binding Assays

Accurate determination of binding affinity relies on robust experimental methodologies. The following sections provide detailed protocols for the principal techniques used to study the Nrf2-Keap1 interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (Nrf2 peptide) to a macromolecule (Keap1 Kelch domain), allowing for the determination of binding affinity (Ka, the inverse of Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Protein and Peptide Preparation:

-

Express and purify the Keap1 Kelch domain. A common method involves expression in E. coli followed by affinity and size-exclusion chromatography.

-

Synthesize the Nrf2 (69-84) peptide.

-

Thoroughly dialyze both the protein and peptide against the same buffer (e.g., 10 mM HEPES, pH 7.4) to minimize heat of dilution effects.

-

Accurately determine the concentrations of both protein and peptide solutions.

-

-

ITC Experiment:

-

Load the Keap1 Kelch domain solution (e.g., 0.005 mM) into the sample cell of the ITC instrument.

-

Load the Nrf2 peptide solution (e.g., 0.05 mM) into the injection syringe.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the peptide into the protein solution at a constant temperature (e.g., 25 °C).

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat per injection.

-

Plot the heat per mole of injectant against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time by detecting changes in the refractive index at the sensor surface. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Methodology:

-

Sensor Chip Preparation:

-

Immobilize the Nrf2 (69-84) peptide onto the surface of a sensor chip (e.g., via amine coupling or biotin-streptavidin interaction).

-

A control flow cell should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.

-

-

SPR Experiment:

-

Inject a series of concentrations of the Keap1 Kelch domain solution over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time during the association phase (injection) and the dissociation phase (buffer flow).

-

-

Data Analysis:

-

Generate sensorgrams by plotting the RU versus time for each concentration of the Keap1 Kelch domain.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.

-

Calculate the Kd from the ratio of the rate constants.

-

Alternatively, for steady-state analysis, plot the equilibrium RU against the Keap1 concentration and fit to a binding isotherm to determine the Kd.

-

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled Nrf2 peptide will tumble rapidly in solution, resulting in low polarization of emitted light. Upon binding to the much larger Keap1 Kelch domain, the complex tumbles more slowly, leading to an increase in fluorescence polarization.

Methodology:

-

Probe and Protein Preparation:

-

Synthesize a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 peptide).

-

Purify the Keap1 Kelch domain as described for ITC.

-

-

FP Assay:

-

In a multi-well plate (e.g., a 384-well plate), add a fixed concentration of the fluorescent Nrf2 peptide probe.

-

Add increasing concentrations of the Keap1 Kelch domain to the wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the Keap1 Kelch domain concentration.

-

Fit the resulting sigmoidal curve to a binding equation to determine the Kd.

-

For competitive FP assays to screen for inhibitors, a fixed concentration of both the fluorescent probe and Keap1 are incubated with varying concentrations of a test compound. The IC50 value is then determined.

-

Conclusion

The interaction between the Nrf2 (69-84) peptide and the Keap1 Kelch domain is a high-affinity interaction critical for the regulation of the cellular antioxidant response. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to modulate this key protein-protein interaction. A thorough understanding of the binding kinetics and thermodynamics is essential for the rational design of novel inhibitors that can therapeutically activate the Nrf2 pathway. The methodologies described herein are fundamental tools for the characterization of such inhibitors and for advancing our understanding of this vital signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

Nrf2 (69-84) as a Competitive Inhibitor of the Keap1-Nrf2 Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nrf2 peptide fragment spanning amino acids 69-84 as a competitive inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). It is designed to be a technical resource, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of the core biological and experimental processes.

Introduction: The Keap1-Nrf2 Signaling Axis and Its Therapeutic Potential

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under homeostatic conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex.[1][2] It binds to the Neh2 domain of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low basal levels of Nrf2.

The interaction between Keap1 and Nrf2 is mediated by two key motifs within the Neh2 domain of Nrf2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[3] The Nrf2 (69-84) peptide, with the sequence AFFAQLQLDEETGEFL, encompasses the high-affinity ETGE motif, which is crucial for the initial binding to the Kelch domain of Keap1.

Upon exposure to oxidative stress or electrophiles, reactive cysteine residues within Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This inhibits Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation leads to the production of a suite of cytoprotective proteins, including antioxidant enzymes and detoxification enzymes.

Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a range of diseases characterized by oxidative stress, such as cancer, neurodegenerative diseases, and inflammatory conditions. Small molecules and peptides that can competitively inhibit the Keap1-Nrf2 interaction are of significant interest as they can mimic the effects of cellular stress, leading to the upregulation of the Nrf2-mediated antioxidant response. The Nrf2 (69-84) peptide and its derivatives serve as valuable research tools and foundational elements for the development of such inhibitors.

Mechanism of Competitive Inhibition

The Nrf2 (69-84) peptide acts as a competitive inhibitor by directly binding to the Kelch domain of Keap1, the same site that recognizes the endogenous Nrf2 protein. By occupying this binding pocket, the peptide prevents Keap1 from binding to full-length Nrf2, thereby preventing its ubiquitination and degradation. This leads to the stabilization and accumulation of Nrf2, which can then translocate to the nucleus and activate the transcription of ARE-dependent genes.

Caption: Competitive inhibition of the Keap1-Nrf2 interaction by the Nrf2 (69-84) peptide.

Quantitative Data: Binding Affinities of Nrf2 Peptides to Keap1

The binding affinity of Nrf2-derived peptides to the Keap1 Kelch domain has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP). The following table summarizes key quantitative data for different Nrf2 peptide lengths, providing a basis for comparing their inhibitory potential. The 16-mer Nrf2 peptide corresponds to the 69-84 fragment.

| Peptide Length | Peptide Sequence | Method | Binding Affinity (KD solution) | IC50 | Reference |

| 16-mer | AFFAQLQLDEETGEFL | SPR | 23.9 nM | - | |

| 14-mer | FAQLQLDEETGEFL | SPR | ~22-31 nM | - | |

| 12-mer | QLQLDEETGEFL | SPR | ~22-31 nM | - | |

| 10-mer | LDEETGEFL | SPR | ~22-31 nM | - | |

| 9-mer | LDEETGEFL | SPR | 352 nM | - | |

| 9-mer (N-acetylated) | Ac-LDEETGEFL | SPR | ~23 nM (15x increase) | ~200 nM | |

| 7-mer | DEETGEL | FP | - | 5.39 µM | |

| 7-mer (E78P mutant) | DPETGEL | FP | - | 0.634 µM | |

| 7-mer (N-stearoyl, E78P) | St-DPETGEL | FP | - | 22 nM |

Note: KD (dissociation constant) is a measure of binding affinity; a lower KD indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of Nrf2 (69-84) and related peptides.

Solid-Phase Peptide Synthesis (SPPS) of Nrf2 (69-84)

This protocol outlines a general procedure for synthesizing the Nrf2 (69-84) peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow:

Caption: A generalized workflow for the solid-phase synthesis of peptides.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) to the deprotected resin using a coupling agent like HBTU in the presence of DIEA.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the Nrf2 (69-84) sequence in the C-terminal to N-terminal direction.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using RP-HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound (e.g., unlabeled Nrf2 peptide) to inhibit the binding of a fluorescently labeled Nrf2 peptide probe to the Keap1 Kelch domain.

Workflow:

Caption: Workflow for a fluorescence polarization competition assay.

Materials:

-

Purified Keap1 Kelch domain protein

-

Fluorescently labeled Nrf2 peptide probe (e.g., FITC-9mer Nrf2 peptide)

-

Unlabeled Nrf2 (69-84) peptide or other test inhibitors

-

Assay buffer (e.g., HEPES buffer)

-

384-well black, non-binding surface plates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare solutions of Keap1 Kelch domain, FITC-labeled Nrf2 peptide probe, and serial dilutions of the unlabeled Nrf2 (69-84) peptide in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the Keap1 protein and the FITC-labeled probe to each well at fixed concentrations (e.g., 100 nM Keap1 and 10 nM probe).

-

Inhibitor Addition: Add varying concentrations of the unlabeled Nrf2 (69-84) peptide to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used to measure real-time binding kinetics and affinity between two molecules.

Procedure Outline:

-

Chip Preparation: Immobilize a biotinylated 16-mer Nrf2 peptide onto a streptavidin-coated SPR sensor chip.

-

Analyte Injection: Inject various concentrations of the Keap1 Kelch domain protein over the sensor chip surface and a reference flow cell.

-

Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of protein bound to the immobilized peptide. This generates sensorgrams showing association and dissociation phases.

-

Competition Assay: To determine the solution-phase binding affinity (KD), pre-incubate a fixed concentration of Keap1 Kelch domain with varying concentrations of the Nrf2 (69-84) peptide in solution.

-

Injection of Mixture: Inject these mixtures over the immobilized Nrf2 peptide chip. The amount of free Keap1 that can bind to the chip will be inversely proportional to the concentration and affinity of the Nrf2 (69-84) peptide in solution.

-

Data Analysis: Analyze the sensorgram data using appropriate binding models to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

ARE-Luciferase Reporter Assay

This cell-based assay is used to measure the activation of the Nrf2 pathway in response to an inhibitor.

Workflow:

Caption: Workflow for a cell-based ARE-luciferase reporter assay.

Materials:

-

A stable cell line containing an ARE-driven luciferase reporter gene (e.g., HepG2-ARE or AREc32 cells).

-

Cell culture medium and supplements.

-

Nrf2 (69-84) peptide or other test compounds.

-

Luciferase assay lysis buffer and substrate.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the ARE reporter cells into a 96-well plate at a predetermined density (e.g., 1.2 x 104 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the Nrf2 (69-84) peptide. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the cells for a sufficient period to allow for Nrf2 activation and luciferase expression (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with PBS and then add a luciferase lysis buffer to each well.

-

Luminescence Measurement: Transfer the cell lysate to a white 96-well plate, add the luciferase substrate, and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Express the results as fold induction of luciferase activity over the vehicle-treated control cells.

Conclusion

The Nrf2 (69-84) peptide is a potent and specific competitive inhibitor of the Keap1-Nrf2 protein-protein interaction. Its ability to disrupt this interaction and activate the Nrf2-mediated antioxidant response makes it an invaluable tool for studying the intricacies of this signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Keap1-Nrf2 axis. The methodologies described herein are fundamental for the screening and characterization of novel, more drug-like small molecule inhibitors that could translate into effective treatments for a wide range of oxidative stress-related diseases.

References

- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Nrf2 Activation by the Nrf2 (69-84) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which the Nrf2 (69-84) peptide activates the Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is targeted for degradation by the Keap1 (Kelch-like ECH-associated protein 1)-Cul3-E3 ubiquitin ligase complex.[1][2][3] The Nrf2 (69-84) peptide, a 16-amino acid sequence (AFFAQLQLDEETGEFL), mimics the high-affinity binding site of endogenous Nrf2 to Keap1.[4][5] This peptide contains the crucial 'ETGE' motif, which is a high-affinity binding site for the Kelch domain of Keap1. By competitively binding to Keap1, the Nrf2 (69-84) peptide acts as a direct inhibitor of the Keap1-Nrf2 protein-protein interaction, preventing the ubiquitination and subsequent proteasomal degradation of endogenous Nrf2. The stabilized Nrf2 is then free to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This action initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, forming the basis of the cellular antioxidant response.

Quantitative Analysis of Keap1-Nrf2 Peptide Interactions

The binding affinity of Nrf2-derived peptides to the Keap1 Kelch domain has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) assays. These studies have been crucial in defining the minimal sequence required for effective binding and in comparing the affinities of different peptide lengths.

| Peptide Sequence (Residues) | Length | Method | Binding Affinity (KD) | Reference |

| Nrf2 (69-84) | 16-mer | SPR Competition | 23.9 nM | |

| Nrf2 (74-87) | 14-mer | Displacement Assay | Effective displacement | |

| Nrf2 (74-87) | 14-mer | SPR Competition | 22 nM - 31 nM | |

| Nrf2 (76-85) | 10-mer | Displacement Assay | Effective displacement | |

| Nrf2 (76-85) | 10-mer | SPR Competition | 22 nM - 31 nM | |

| Nrf2 (76-84) | 9-mer | SPR Competition | 352 nM | |

| FITC-9-mer Nrf2 peptide amide | 9-mer | Fluorescence Polarization | 25.6 nM |

Signaling Pathway and Experimental Visualizations

To clarify the intricate processes involved, the following diagrams illustrate the core signaling pathway and the workflows of key experimental protocols.

Caption: Nrf2 activation by competitive inhibition of Keap1.

Caption: Fluorescence Polarization (FP) competition assay workflow.

Caption: ARE-Luciferase reporter gene assay workflow.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This assay is designed to identify and quantify inhibitors of the Keap1-Nrf2 interaction by measuring the change in polarization of a fluorescently labeled Nrf2 peptide.

Objective: To determine the IC50 value of the Nrf2 (69-84) peptide for the Keap1-Nrf2 interaction.

Materials:

-

Purified Keap1 Kelch domain protein.

-

Fluorescently labeled Nrf2 peptide probe (e.g., FITC-9-mer Nrf2 peptide).

-

Unlabeled Nrf2 (69-84) peptide.

-

Assay Buffer (e.g., HEPES-based buffer).

-

Black, non-binding surface 384-well plates.

-

Microplate reader capable of fluorescence polarization measurements (e.g., with excitation at ~485 nm and emission at ~535 nm for FITC).

Procedure:

-

Reagent Preparation: Prepare stock solutions of the Keap1 Kelch domain, FITC-labeled Nrf2 probe, and the unlabeled Nrf2 (69-84) peptide in the assay buffer.

-

Assay Plate Setup:

-

Add a fixed concentration of the Keap1 Kelch domain (e.g., 100 nM) to each well.

-

Add a fixed concentration of the FITC-labeled Nrf2 probe (e.g., 10 nM) to each well.

-

Add serial dilutions of the unlabeled Nrf2 (69-84) peptide to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).

-

-

Incubation: Cover the plate and incubate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization (in milli-polarization units, mP) of each well using the microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the Nrf2 (69-84) peptide using the formula: % Inhibition = 100 * [1 - (P_obs - P_min) / (P_max - P_min)], where P_obs is the observed polarization, P_min is the polarization of the free probe, and P_max is the polarization of the probe bound to Keap1.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (luciferase) under the control of an ARE promoter.

Objective: To quantify the ability of the Nrf2 (69-84) peptide to induce Nrf2-dependent gene expression in a cellular context.

Materials:

-

A stable cell line expressing an ARE-luciferase reporter construct (e.g., HepG2-ARE-C8).

-

Cell culture medium and supplements.

-

Nrf2 (69-84) peptide.

-

Phosphate-Buffered Saline (PBS).

-

Luciferase lysis buffer.

-

Luciferase reporter substrate.

-

White, sterile 96-well cell culture plates.

-

Luminometer or a microplate reader with luminescence detection capabilities.

Procedure:

-

Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well plate at a predetermined density (e.g., 1.2 x 10^4 cells/well) and allow them to attach overnight (24 hours).

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the Nrf2 (69-84) peptide. Include a vehicle control (e.g., medium only).

-

Incubation: Incubate the cells for an additional 24 hours to allow for Nrf2 activation and luciferase expression.

-

Cell Lysis:

-

Discard the medium and wash the cells gently with PBS.

-

Add luciferase lysis buffer to each well and perform a freeze-thaw cycle to ensure complete cell lysis.

-

-

Luminescence Measurement:

-

Transfer the cell lysate to a white 96-well assay plate.

-

Add the luciferase reporter substrate to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to a measure of cell viability if necessary.

-

Calculate the fold increase in luciferase activity for each treatment condition relative to the vehicle control. This represents the level of Nrf2 activation.

-

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Direct inhibition of Keap1–Nrf2 interaction by egg-derived peptides DKK and DDW revealed by molecular docking and fluorescence polarization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04352J [pubs.rsc.org]

- 3. Functional analysis of bipartite NRF2 activators that overcome feedback regulation for age-related chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nrf2 (69-84) and the Modulation of the Keap1-Nrf2 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress[1][2]. Nrf2 is a transcription factor that controls the expression of a wide array of cytoprotective genes, which are regulated by a cis-acting element known as the antioxidant response element (ARE)[3][4]. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular levels of Nrf2[1].

The interaction between Nrf2 and Keap1 is mediated through the Neh2 domain of Nrf2, which contains two primary binding motifs: a high-affinity ETGE motif and a lower-affinity DLG motif. The peptide sequence Nrf2 (69-84), with the sequence AFFAQLQLDEETGEFL, encompasses the critical ETGE motif and is a key region for the high-affinity binding to the Kelch domain of Keap1.

Under conditions of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that inhibits its ability to mediate Nrf2 ubiquitination. This allows newly synthesized Nrf2 to bypass Keap1-mediated degradation, accumulate in the nucleus, bind to the ARE, and initiate the transcription of its target genes. Due to its central role in cellular protection, the Keap1-Nrf2 pathway is a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The Nrf2 (69-84) peptide and its derivatives are therefore valuable tools for studying this interaction and for the development of novel therapeutics that modulate the pathway.

Quantitative Data: Binding Affinities of Nrf2-Derived Peptides to Keap1

The following tables summarize the quantitative data for the binding affinity of various Nrf2-derived peptides to the Keap1 Kelch domain, as determined by different biophysical assays.

Table 1: Equilibrium Dissociation Constants (KD) of Nrf2 Peptides for Keap1

| Peptide Sequence (Residues) | Peptide Name | Assay Method | KD (nM) | Reference |

| AFFAQLQLDEETGEFL (69-84) | 16-mer Nrf2 | SPR (Solution) | 23.9 | |

| AFFAQLQLDEETGEFL (69-84) | 16-mer Nrf2 | SPR (Surface) | 252 | |

| FAQLQLDEETGEFL (71-84) | 14-mer Nrf2 | SPR (Solution) | 22.5 | |

| QLQLDEETGEFL (73-84) | 12-mer Nrf2 | SPR (Solution) | 23.8 | |

| LQLDEETGEFL (74-84) | 11-mer Nrf2 | SPR (Solution) | 31.3 | |

| LQLDEETGEFL (74-84) | 11-mer Nrf2 | TR-FRET | 52 | |

| DEETGEFL (77-84) | 8-mer Nrf2 | FP | ~750 | |

| DEETGEFL (77-84) | 8-mer Nrf2 | SPR | ~835 | |

| LDEETGEFL (76-84) | 9-mer Nrf2 | SPR (Solution) | 352 | |

| Ac-LDEETGEFL (76-84) | N-acetylated 9-mer Nrf2 | SPR (Solution) | 23.1 | |

| FITC-LDEETGEFL (76-84) | FITC-9-mer Nrf2 | FP | 65.1 | |

| FITC-LDEETGEFL (76-84) | FITC-9-mer Nrf2 | SPR | 33.2 | |

| c[(D)-β-homoAla-DPETGE] | Cyclic 7-mer | Fluorescence Anisotropy | 20 | |

| GDEETGE | Linear 7-mer | Fluorescence Anisotropy | 4300 |

Table 2: IC50 Values of Nrf2 Peptides for Inhibition of Keap1-Nrf2 Interaction

| Peptide Sequence (Residues) | Peptide Name | Assay Method | IC50 (nM) | Reference |

| AFFAQLQLDEETGEFL (69-84) | 16-mer Nrf2 | FP | 163 | |

| FAQLQLDEETGEFL (71-84) | 14-mer Nrf2 | FP | 243 | |

| QLQLDEETGEFL (73-84) | 12-mer Nrf2 | FP | 249 | |

| LQLDEETGEFL (74-84) | 11-mer Nrf2 | FP | 298 | |

| LDEETGEFL (76-84) | 9-mer Nrf2 | FP | 3480 | |

| Ac-LDEETGEFL-NH2 (76-84) | N-acetylated 9-mer Nrf2 amide | FP | 194 | |

| Ac-DEETGEF-OH | 7-mer Nrf2 | FP | 5390 | |

| Stearoyl-DPETGEL-OH | Stearoyl-7-mer Nrf2 | FP | 22 | |

| Cyclic Peptide P3-D | Cyclic 11-mer | TR-FRET | 2.4 | |

| Cyclic Peptide P3-F | Cyclic 11-mer | TR-FRET | 2.0 | |

| Cyclic Peptide 1 | Cyclic Peptidyl Inhibitor | FP | 19 | |

| Cyclic Peptide 2 | CPP9-conjugated Cyclic Inhibitor | FP | 153 |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the Keap1-Nrf2 interaction are provided below.

Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay to identify and characterize inhibitors of the Keap1-Nrf2 interaction.

Materials:

-

Purified Keap1 Kelch domain protein

-

Fluorescently labeled Nrf2 peptide probe (e.g., FITC-9-mer Nrf2 peptide amide)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM DTT)

-

Test compounds (inhibitors)

-

384-well black, non-binding surface plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the Keap1 Kelch domain protein in assay buffer.

-

Prepare a stock solution of the FITC-labeled Nrf2 peptide probe in assay buffer. Protect from light.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

-

Assay Setup:

-

The final assay volume per well is 40 µL.

-

Add 10 µL of assay buffer to each well.

-

Add 10 µL of the test compound at various concentrations to the appropriate wells. For control wells, add 10 µL of assay buffer.

-

Add 10 µL of the Keap1 Kelch domain protein solution to each well (except for the "probe only" control wells). A final concentration of 100 nM is often used.

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding to Keap1.

-

-

Initiation of Reaction and Measurement:

-

Add 10 µL of the FITC-labeled Nrf2 peptide probe solution to all wells. A final concentration of 10 nM is typical.

-

Incubate the plate for 30 minutes to 1 hour at room temperature, protected from light.

-

Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 535 nm emission for FITC).

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = 1 - [(Pobs - Pmin) / (Pmax - Pmin)], where Pobs is the observed polarization in the presence of the inhibitor, Pmin is the polarization of the free probe, and Pmax is the polarization of the probe bound to Keap1.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) Assay

This protocol outlines a method for determining the kinetics and affinity of the Keap1-Nrf2 interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified Keap1 Kelch domain protein (ligand)

-

Nrf2-derived peptides (analyte)

-

Running buffer (e.g., HBS-EP buffer)

-

Regeneration solution (e.g., 1 M NaCl)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface by injecting a mixture of EDC and NHS.

-

Immobilize the Keap1 Kelch domain protein to the surface of the sensor chip via amine coupling.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the Nrf2 peptide analyte in running buffer.

-

Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time.

-

-

Surface Regeneration:

-

After each analyte injection, regenerate the sensor surface by injecting a regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

For a competition assay, a fixed concentration of the analyte is co-injected with varying concentrations of a competitor.

-

Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to measure the thermodynamic parameters of the Keap1-Nrf2 interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified Keap1 Kelch domain protein

-

Nrf2-derived peptide

-

Dialysis buffer (ensure the protein and peptide are in identical buffer to minimize heats of dilution)

Procedure:

-

Sample Preparation:

-

Dialyze the Keap1 protein and the Nrf2 peptide against the same buffer to ensure a precise buffer match.

-

Degas the samples and the buffer before the experiment.

-

Accurately determine the concentrations of the protein and peptide solutions.

-

-

ITC Experiment:

-

Fill the sample cell with the Keap1 protein solution (e.g., 5-50 µM).

-

Fill the injection syringe with the Nrf2 peptide solution (e.g., 50-500 µM, typically 10-fold higher than the protein concentration).

-

Perform a series of injections of the peptide into the protein solution at a constant temperature (e.g., 25°C). The first injection is typically smaller and is discarded from the analysis.

-

-

Data Analysis:

-

The heat released or absorbed during each injection is measured.

-

The integrated heat data is plotted against the molar ratio of the peptide to the protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Visualizations

Keap1-Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Experimental Workflow for a Competitive Binding Assay

Caption: General experimental workflow for a competitive binding assay.

References

- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 4. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of an Nrf2-Activating Peptide: A Technical Guide to the Localization and Fate of Exogenous Nrf2 (69-84)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3][4] In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1] There, it heterodimerizes with small Maf proteins (sMaf) and binds to Antioxidant Response Elements (AREs) in the promoter regions of a multitude of cytoprotective genes, orchestrating a robust defense against cellular damage.

The interaction between Nrf2 and Keap1 is a critical regulatory node and a key target for therapeutic intervention. The N-terminal Neh2 domain of Nrf2 contains two binding motifs for Keap1: a high-affinity ETGE motif and a lower-affinity DLG motif. The synthetic peptide Nrf2 (69-84), which encompasses the high-affinity ETGE motif, has emerged as a valuable tool for studying and modulating the Nrf2 pathway. This peptide competitively inhibits the Keap1-Nrf2 interaction, leading to the stabilization and nuclear accumulation of endogenous Nrf2, and subsequent activation of ARE-driven gene expression.

This technical guide provides an in-depth overview of the cellular localization and fate of the exogenous Nrf2 (69-84) peptide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Quantitative Data Summary

The following tables summarize the binding affinities of various Nrf2-derived peptides to the Keap1 protein, providing a quantitative basis for understanding the efficacy of the Nrf2 (69-84) peptide as a competitive inhibitor.

| Peptide Sequence | Length | Description | Dissociation Constant (KD) | Reference |

| AFFAQLQLDEETGEFL | 16-mer | Nrf2 (69-84) | ~20 nM | |

| LQLDEETGEFLPIQ | 14-mer | Nrf2 (74-87) | ~20 nM | |

| LDEETGEFLP | 10-mer | Nrf2 (76-85) | Less effective than 14/16-mer | |

| LDEETGEFL | 9-mer | Nrf2 (76-84) | Minimal sequence for Keap1 binding |

Table 1: Binding Affinities of Nrf2-Derived Peptides to Keap1. The dissociation constant (KD) is a measure of the binding affinity between the peptide and Keap1, with a lower KD value indicating a stronger interaction. The 16-mer Nrf2 (69-84) and 14-mer Nrf2 (74-87) peptides exhibit comparable and high affinity for Keap1.

Signaling Pathways and Mechanisms of Action

The exogenous Nrf2 (69-84) peptide acts as a competitive inhibitor of the Nrf2-Keap1 interaction. The following diagram illustrates the canonical Nrf2 signaling pathway and the mechanism by which the Nrf2 (69-84) peptide activates it.

Caption: Nrf2 signaling pathway and the action of exogenous Nrf2 (69-84) peptide.

Experimental Workflows

The study of the cellular localization and fate of the exogenous Nrf2 (69-84) peptide involves a series of well-established molecular and cellular biology techniques. The following diagram outlines a typical experimental workflow.

Caption: A typical experimental workflow for studying the Nrf2 (69-84) peptide.

Detailed Experimental Protocols

Cell Culture and Peptide Treatment

-

Cell Lines: Human hepatoma (HepG2) or human embryonic kidney (HEK293) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Peptide Preparation: The Nrf2 (69-84) peptide (Sequence: AFFAQLQLDEETGEFL) is synthesized and purified to >95% purity. A stock solution (e.g., 10 mM) is prepared in a suitable solvent like sterile water or DMSO and stored at -20°C.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, chamber slides). Once they reach 70-80% confluency, the culture medium is replaced with fresh medium containing the desired concentration of the Nrf2 (69-84) peptide (e.g., 10-100 µM). A vehicle control (e.g., water or DMSO) is run in parallel. Cells are incubated for various time points (e.g., 1, 4, 8, 24 hours) depending on the experimental endpoint.

Immunofluorescence Microscopy for Cellular Localization

-

Cell Preparation: Cells are grown on glass coverslips. After peptide treatment, they are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for a tag fused to the peptide (if applicable) or for endogenous Nrf2 overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). Coverslips are mounted on microscope slides with an anti-fade mounting medium.

-

Imaging: Images are acquired using a fluorescence or confocal microscope.

Subcellular Fractionation and Western Blotting

-

Cell Lysis and Fractionation: Following peptide treatment, cells are harvested and subjected to subcellular fractionation using a commercial kit to separate cytoplasmic and nuclear extracts.

-

Protein Quantification: The protein concentration of each fraction is determined using a BCA protein assay.

-

Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the peptide (if tagged), endogenous Nrf2, and loading controls for each fraction (e.g., α-tubulin for cytoplasm, Lamin B1 for nucleus). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mass Spectrometry for Peptide Fate Analysis

-

Sample Preparation: Cells treated with the Nrf2 (69-84) peptide are lysed, and proteins are precipitated. The supernatant containing the peptide and its potential metabolites is collected.

-

LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the intact peptide and any modified or truncated forms, providing insights into its stability and degradation products.

Conclusion

The exogenous Nrf2 (69-84) peptide is a potent tool for activating the Nrf2 signaling pathway by disrupting the inhibitory Nrf2-Keap1 interaction. Understanding its cellular localization and fate is crucial for its application in research and as a potential therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for scientists and researchers working in this field. Further investigations into the precise mechanisms of cellular uptake and the metabolic pathways involved in the degradation of this peptide will be instrumental in optimizing its use for modulating cellular redox homeostasis and combating diseases associated with oxidative stress.

References

The Role of the Nrf2 (69-84) Peptide Region in Cellular Oxidative Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, orchestrating the expression of a vast array of cytoprotective genes.[1][2][3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.

The interaction between Nrf2 and Keap1 is a critical control point in this pathway and is mediated primarily by the N-terminal Neh2 domain of Nrf2. Within this domain, two key motifs, the high-affinity ETGE motif and the low-affinity DLG motif, are responsible for binding to the Kelch domain of Keap1. This interaction is often described by the "hinge and latch" model, where the strong binding of the ETGE motif acts as a hinge, and the weaker interaction of the DLG motif functions as a latch, the release of which is a key step in Nrf2 activation.

This technical guide focuses specifically on the Nrf2 (69-84) region, a 16-amino acid peptide sequence (AFFAQLQLDEETGEFL) that encompasses the critical ETGE motif. This region is of significant interest to researchers and drug development professionals as it represents the high-affinity binding site for Keap1 and is a prime target for the development of therapeutics that aim to modulate the Nrf2 pathway for the treatment of a variety of diseases associated with oxidative stress, including cancer, neurodegenerative disorders, and inflammatory conditions.

Quantitative Data on Nrf2 (69-84) and Keap1 Interaction

The binding affinity between the Nrf2 (69-84) region and the Keap1 Kelch domain has been quantified using various biophysical techniques. The dissociation constant (KD) is a key parameter, with a lower KD value indicating a higher binding affinity.

| Nrf2 Peptide Fragment | Amino Acid Sequence | Technique | Dissociation Constant (KD) | Reference |

| 16-mer (69-84) | AFFAQLQLDEETGEFL | Isothermal Titration Calorimetry (ITC) | ~20 nM | |

| 16-mer (69-84) | AFFAQLQLDEETGEFL | Surface Plasmon Resonance (SPR) | 23.9 nM (in solution) | |

| 14-mer (74-87) | LQLDEETGEFLPIQ | Isothermal Titration Calorimetry (ITC) | ~20 nM | |

| 10-mer (76-85) | LDEETGEFLP | Surface Plasmon Resonance (SPR) | ~22-31 nM | |

| 9-mer (76-84) | LDEETGEFL | Surface Plasmon Resonance (SPR) | 352 nM |

Key Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the Nrf2 (69-84) peptide binding to the Keap1 Kelch domain, including the dissociation constant (KD), binding stoichiometry (n), and enthalpy change (ΔH).

Methodology:

-

Sample Preparation:

-

Express and purify the Keap1 Kelch domain and synthesize the Nrf2 (69-84) peptide.

-

Thoroughly dialyze both the protein and the peptide against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT) to minimize heats of dilution.

-

Accurately determine the concentrations of the Keap1 Kelch domain and the Nrf2 (69-84) peptide using a reliable method such as UV-Vis spectroscopy.

-

-

ITC Experiment:

-

Load the Keap1 Kelch domain into the sample cell of the ITC instrument at a concentration of approximately 10-20 µM.

-

Load the Nrf2 (69-84) peptide into the injection syringe at a concentration 10-15 times higher than the protein concentration in the cell (e.g., 100-300 µM).

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 1-2 µL) to account for any initial mixing artifacts, and discard this data point during analysis.

-

Carry out a series of subsequent injections (e.g., 20-30 injections of 10-15 µL each) of the Nrf2 peptide into the Keap1 solution, allowing the system to reach equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of the Nrf2 peptide to the Keap1 protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics of the Nrf2 (69-84) peptide and Keap1 Kelch domain interaction, determining the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD).

Methodology:

-

Sensor Chip Preparation:

-

Immobilize the purified Keap1 Kelch domain onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Activate the carboxyl groups on the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the Keap1 Kelch domain over the activated surface to allow for covalent bond formation.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

SPR Analysis:

-

Prepare a series of dilutions of the Nrf2 (69-84) peptide in a suitable running buffer (e.g., HBS-EP buffer).

-

Inject the different concentrations of the Nrf2 peptide over the immobilized Keap1 surface and a reference flow cell (without immobilized protein) at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

-

After the association phase, switch to flowing only the running buffer over the sensor surface to monitor the dissociation of the peptide from the protein.

-

Regenerate the sensor surface between different peptide concentrations using a regeneration solution (e.g., a low pH buffer) if necessary.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.

-

Globally fit the association and dissociation curves for all peptide concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd.

-

Calculate the KD from the ratio of the rate constants (KD = kd / ka).

-

Fluorescence Polarization (FP) Assay